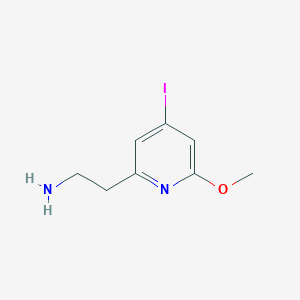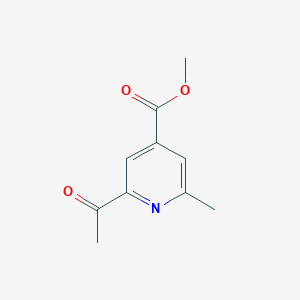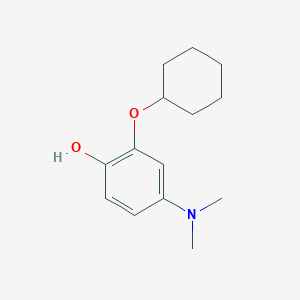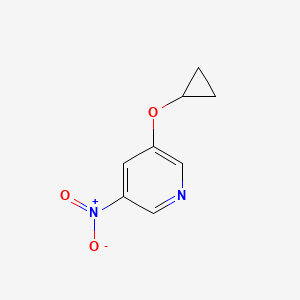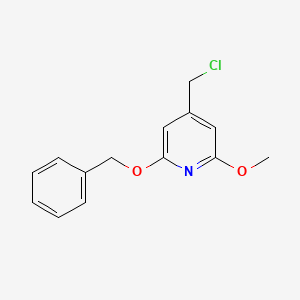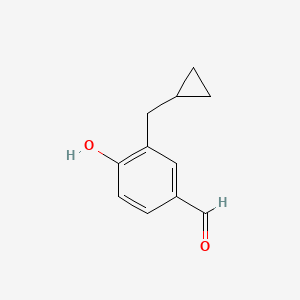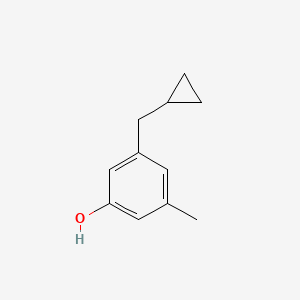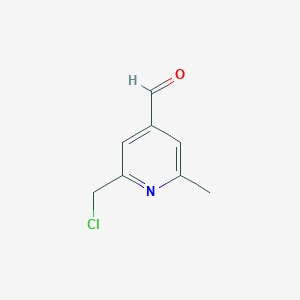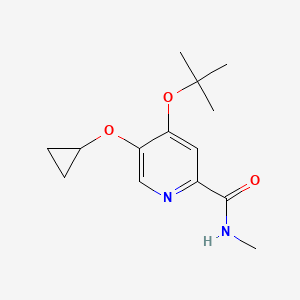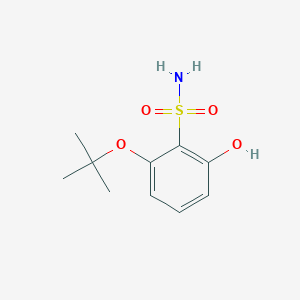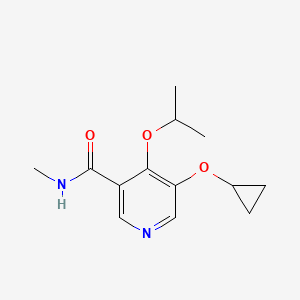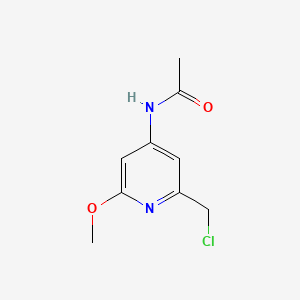
3-Chloro-2-(chloromethyl)pyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(chloromethyl)pyridin-4-OL is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the third position, a chloromethyl group at the second position, and a hydroxyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(chloromethyl)pyridin-4-OL can be achieved through several synthetic routes. One common method involves the chlorination of 2-(chloromethyl)pyridine followed by hydroxylation. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atoms at the desired positions. The hydroxylation step can be carried out using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(chloromethyl)pyridin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atoms or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminomethyl derivatives, while oxidation can produce pyridone derivatives.
Scientific Research Applications
3-Chloro-2-(chloromethyl)pyridin-4-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides or insecticides, and in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(chloromethyl)pyridin-4-OL involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorine and hydroxyl groups allows the compound to form specific interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(chloromethyl)pyridine
- 4-Chloro-2-(chloromethyl)pyridine
- 3-Chloro-4-(chloromethyl)pyridine
Uniqueness
3-Chloro-2-(chloromethyl)pyridin-4-OL is unique due to the specific positioning of the chlorine and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, which can be leveraged in research and industrial applications.
Properties
Molecular Formula |
C6H5Cl2NO |
|---|---|
Molecular Weight |
178.01 g/mol |
IUPAC Name |
3-chloro-2-(chloromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-4-6(8)5(10)1-2-9-4/h1-2H,3H2,(H,9,10) |
InChI Key |
FWLLFGIEZACQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=O)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



